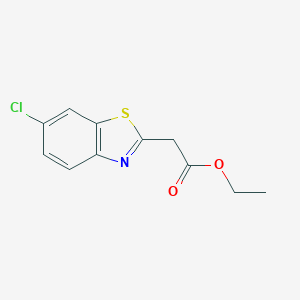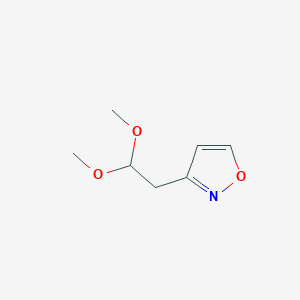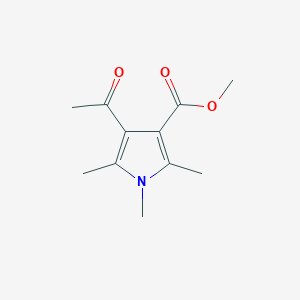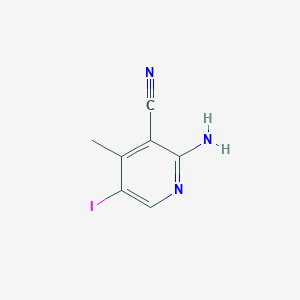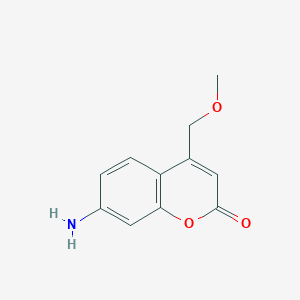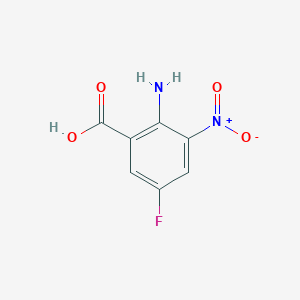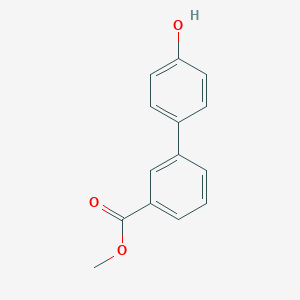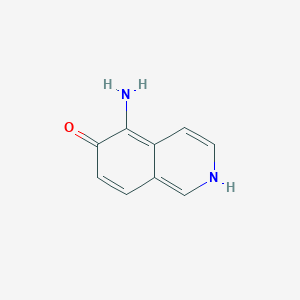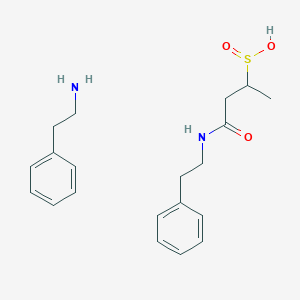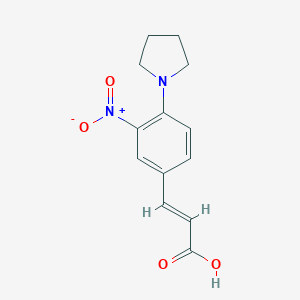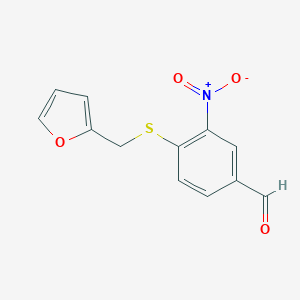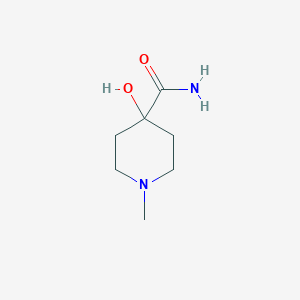
4-羟基-1-甲基哌啶-4-甲酰胺
描述
科学研究应用
4-Hydroxy-1-methylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: It serves as a precursor for the development of antitumor agents and other therapeutic compounds.
作用机制
Target of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific context .
Mode of Action
It is used as a reactant in the synthesis of various compounds, indicating that its mode of action may vary depending on the specific reaction .
Result of Action
It is known to be used in the synthesis of various compounds, suggesting its effects may vary depending on the specific context .
Action Environment
It is known that it should be stored in a cool, ventilated warehouse, away from fire, heat, and water sources .
生化分析
Biochemical Properties
It is known that the compound can participate in various biochemical reactions due to its functional groups
Cellular Effects
. It is hypothesized that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects need to be confirmed through rigorous scientific investigation.
Molecular Mechanism
It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-methylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of pyridine derivatives, followed by functional group modifications to introduce the hydroxy and carboxamide groups . The reaction conditions often involve the use of catalysts such as molybdenum disulfide and solvents like ethanol .
Industrial Production Methods
Industrial production of 4-Hydroxy-1-methylpiperidine-4-carboxamide involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield . The process is optimized for cost-effectiveness and scalability, making it suitable for commercial applications.
化学反应分析
Types of Reactions
4-Hydroxy-1-methylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted piperidine derivatives .
相似化合物的比较
Similar Compounds
4-Hydroxy-1-methylpiperidine: A closely related compound with similar structural features but lacking the carboxamide group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another piperidine derivative with distinct functional groups and applications.
4-Chloro-1-methylpiperidine: A halogenated derivative with different reactivity and uses.
Uniqueness
4-Hydroxy-1-methylpiperidine-4-carboxamide is unique due to its combination of hydroxy and carboxamide functional groups, which confer specific chemical reactivity and biological activity . This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
4-hydroxy-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-2-7(11,3-5-9)6(8)10/h11H,2-5H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJKYXYPUPSWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
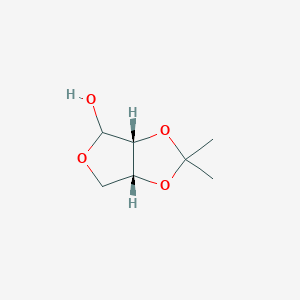
![(R)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-phenyl-2-oxazoline](/img/structure/B62285.png)
